trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
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Overview
Description
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it a dihydrodiol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process is often carried out using liver microsomes from pretreated rats. The hydroxyl groups of dibenz(a,h)anthracene trans-1,2-dihydrodiol are known to be predominantly in quasi-axial conformations .
Industrial Production Methods: There is limited information on the industrial production methods of this specific compound. the synthesis in a laboratory setting involves high-performance liquid chromatography and mass spectral analyses to isolate and identify the major metabolites .
Chemical Reactions Analysis
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes various chemical reactions, including oxidation and epoxidation. The compound is metabolized to form vicinal dihydrodiol epoxides, which are known for their mutagenic and carcinogenic properties .
Common Reagents and Conditions: The metabolic conversion involves liver microsomes from pretreated rats, and the major metabolites are isolated using reversed-phase high-performance liquid chromatography. Ultraviolet-visible absorption and mass spectral analyses are used to identify the products .
Major Products Formed: The major products formed from the metabolic conversion of this compound are 1,2,3,4-tetrahydrotetrols .
Scientific Research Applications
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is primarily used in scientific research to study the metabolic pathways and carcinogenic properties of polycyclic aromatic hydrocarbons. It is used to understand the mutagenicity and DNA-binding activities of PAH derivatives . The compound is also studied for its role in the formation of dihydrodiol epoxides, which are significant in cancer research .
Mechanism of Action
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to vicinal dihydrodiol epoxides. These epoxides are highly reactive and can bind to DNA, leading to mutations and potentially carcinogenic effects . The hydroxyl groups in quasi-axial conformations play a crucial role in directing the metabolism towards the formation of these epoxides .
Comparison with Similar Compounds
- Chrysene trans-3,4-dihydrodiol
- Benzo[a]pyrene trans-9,10-dihydrodiol
- Benzo[e]pyrene trans-9,10-dihydrodiol
Comparison: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific hydroxyl group conformations and its metabolic pathway leading to the formation of vicinal dihydrodiol epoxides. Unlike some other PAH derivatives, the quasi-axial hydroxyl groups do not direct metabolism away from the vicinal double bond, making it a significant compound for studying the carcinogenic properties of PAHs .
Properties
CAS No. |
105453-62-1 |
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Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChI Key |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origin of Product |
United States |
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